
4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a complex organic compound characterized by multiple hydroxyl groups and a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol typically involves multi-step organic reactionsSpecific catalysts and reagents, such as Rh(III) catalysts, may be used to facilitate these reactions under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis and catalysis would apply, with a focus on optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, potentially forming simpler hydrocarbons.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with ketone or aldehyde functionalities, while reduction could produce simpler pyridine compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, potentially forming hydrogen bonds with target molecules. This can lead to modulation of biological pathways and exertion of therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone: A compound with similar hydroxyl and methoxy groups.
2-Hydroxy-3-methyl-2-cyclopentene-1-one: Another hydroxylated compound with a different ring structure.
Uniqueness
4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to its specific arrangement of hydroxyl groups and the presence of a pyridine ring
Properties
Molecular Formula |
C16H20N2O5 |
---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
2-[2-hydroxy-1-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]ethyl]-3-(hydroxymethyl)-5-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C16H20N2O5/c1-8-3-18-14(12(7-21)15(8)22)11(6-20)13-10(5-19)4-17-9(2)16(13)23/h3-4,11,19-21,23H,5-7H2,1-2H3,(H,18,22) |
InChI Key |
BGBGCRNCQQFQAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C(C1=O)CO)C(CO)C2=C(C(=NC=C2CO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.